5-Methoxy-6-morpholinopyrimidin-4-amine
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Overview
Description
5-Methoxy-6-morpholinopyrimidin-4-amine is a chemical compound with the molecular formula C9H14N4O2. It is a derivative of morpholinopyrimidine and has been studied for its potential biological activities, particularly in the field of anti-inflammatory research .
Mechanism of Action
Target of Action
The primary targets of 5-Methoxy-6-morpholinopyrimidin-4-amine are iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is involved in the production of prostaglandins .
Mode of Action
This compound interacts with its targets, iNOS and COX-2, by forming hydrophobic interactions with their active sites . This interaction inhibits the expression of iNOS and COX-2, thereby reducing the production of NO and prostaglandins .
Biochemical Pathways
The inhibition of iNOS and COX-2 by this compound affects the inflammatory response pathway. The reduction in NO and prostaglandins, which are key mediators in this pathway, results in the suppression of the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the expression of iNOS and COX-2, and consequently, a decrease in the production of NO and prostaglandins . This leads to the inhibition of the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-morpholinopyrimidin-4-amine typically involves the reaction of appropriate pyrimidine derivatives with morpholine under controlled conditions. One common method involves the use of 2-chloro-5-methoxypyrimidine as a starting material, which is then reacted with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-morpholinopyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
5-Methoxy-6-morpholinopyrimidin-4-amine has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(4-morpholinopyrimidin-4-yl)piperazin-1-yl(phenyl)methyl)phenol: Another morpholinopyrimidine derivative with anti-inflammatory properties.
4,6-Dimorpholino-N-(2-(4-morpholinopyrimidin-2-ylamino)ethyl)-1,3,5-triazin-2-amine: A compound with notable activity against Plasmodium falciparum.
Uniqueness
5-Methoxy-6-morpholinopyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both iNOS and COX-2 makes it a promising candidate for anti-inflammatory drug development .
Properties
IUPAC Name |
5-methoxy-6-morpholin-4-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-14-7-8(10)11-6-12-9(7)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIWIJPHBGUZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1N2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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